(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine
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Description
The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The term “methylidene” refers to a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
Synthesis Analysis
While specific synthesis methods for “(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine” were not found, there are studies on the synthesis of related compounds. For instance, a series of 2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives has been synthesized . Another study presented a method to quantify the steric and electronic factors in a set of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines .Scientific Research Applications
Methylglyoxal in Food and Living Organisms : This study discusses Methylglyoxal (MG), a reactive alpha-oxoaldehyde, its formation, and biological implications, demonstrating the broader context of reactive compounds in scientific research (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Crystal Structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide : This paper illustrates the synthesis and structural analysis of a complex compound, showing how detailed chemical synthesis is essential for the development of potential pharmaceuticals and other applications (Al-Hourani et al., 2016).
Crystal Structural and In Silico Studies of Schiff Bases Derived from 4-aminoantipyrine : The work focuses on Schiff bases, their synthesis, and properties, providing insights into how such compounds can be studied for various applications (Ossai et al., 2020).
Properties
IUPAC Name |
(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-3-6(4-7-10)8-9(5)2/h3-4,10H,1-2H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKGTGTVJNGHDD-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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